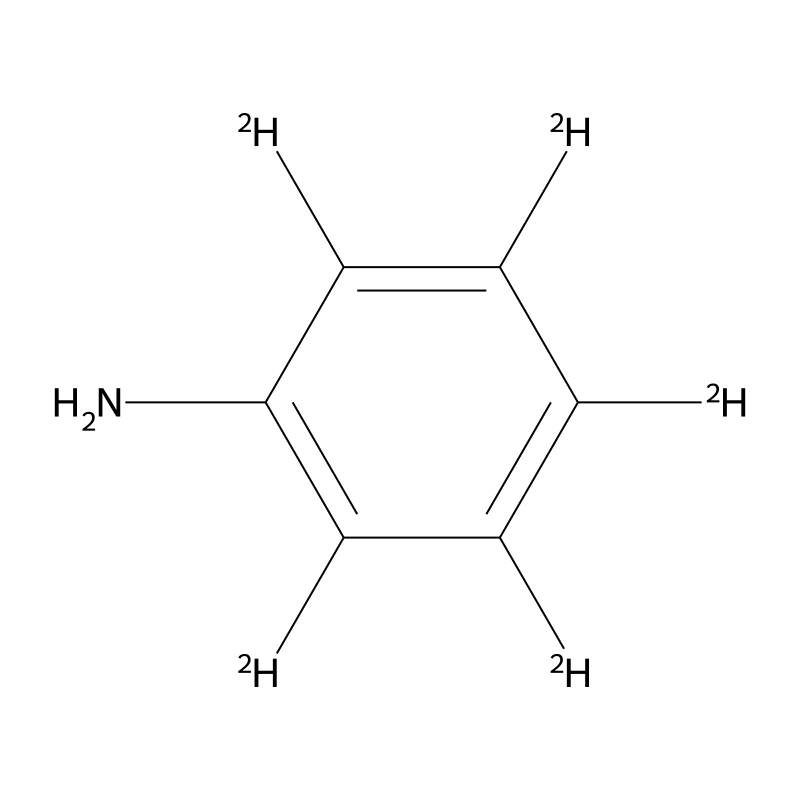

Aniline-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotope Labeling for NMR Spectroscopy

One primary use of Benzen-d5-amine is as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy []. NMR spectroscopy is a powerful analytical technique used to determine the structure and composition of molecules by measuring the response of their atomic nuclei to a strong magnetic field.

Deuterated compounds like Benzen-d5-amine offer several benefits in NMR:

- Reduced signal overlap: Aniline, the non-deuterated form, possesses multiple hydrogen atoms with similar chemical environments, leading to overlapping signals in the NMR spectrum. Substituting these hydrogens with deuterium removes their signal, minimizing overlap and improving the resolution of other peaks in the spectrum.

- Lock signal: The remaining exchangeable hydrogen atom in Benzen-d5-amine can be used as a lock signal for the spectrometer, ensuring consistent signal position and aiding in spectral referencing [].

Studying Metabolic Processes

Another application of Benzen-d5-amine lies in its use as a metabolic tracer. By incorporating Benzen-d5-amine into a biological system, researchers can track its metabolic pathways and identify the products formed through these processes.

The presence of the deuterium atoms allows researchers to distinguish the labeled molecule from its naturally occurring counterpart using techniques like mass spectrometry []. This ability to track the labeled molecule enables the study of various metabolic processes, including drug metabolism, protein synthesis, and cell signaling.

Reference Material for Mass Spectrometry

Benzen-d5-amine can also serve as a reference material in mass spectrometry experiments. Its well-defined mass spectrum, with distinct peaks due to the presence of deuterium, provides a point of comparison for analyzing unknown compounds or validating the accuracy of mass spectrometers [].

Aniline-d5, also known as Aniline-2,3,4,5,6-d5, is a deuterated derivative of aniline, an aromatic amine with the chemical formula . In Aniline-d5, five hydrogen atoms are replaced by deuterium isotopes, resulting in a molecular formula of and a molecular weight of approximately 99.13 g/mol. This compound is primarily utilized in analytical chemistry as an internal standard for quantification techniques such as gas chromatography and liquid chromatography-mass spectrometry, due to its structural similarity to non-deuterated aniline while providing distinct mass characteristics for accurate detection and quantification .

Benzen-d5-amine itself does not have a specific mechanism of action. However, its primary use is as an internal standard in NMR spectroscopy. The deuterium atoms create a distinct signal in the NMR spectrum that doesn't overlap with the signals from other protons in the molecule. This allows scientists to accurately calibrate the chemical shifts of other protons and obtain more precise structural information [].

Benzen-d5-amine shares many of the safety concerns associated with Aniline. It is:

- Toxic: Exposure can cause irritation to skin, eyes, and respiratory system.

- Flammable: Can ignite readily and produce harmful vapors.

- Harmful if inhaled or swallowed.

- Oxidation: Aniline-d5 can be oxidized to form nitroso compounds or nitro compounds under specific conditions .

- Substitution Reactions: The aromatic ring of Aniline-d5 can participate in electrophilic aromatic substitution reactions, where substituents can be introduced at various positions on the benzene ring.

- Reactions with Acids: It can react with acids to form salts or undergo acylation to produce amides .

Aniline-d5 can be synthesized through several methods, including:

- Deuteration of Aniline: Traditional aniline can be subjected to deuteration using deuterated reagents under controlled conditions.

- Bromobenzene-D5 Reaction: A common synthetic route involves the reaction of bromobenzene-d5 with copper(I) iodide and potassium carbonate in dimethyl sulfoxide, followed by treatment with ammonium .

These methods ensure the incorporation of deuterium into the aniline structure effectively.

Aniline-d5 serves several important applications:

- Analytical Chemistry: It is primarily used as an internal standard for quantifying aniline in various samples using gas chromatography and liquid chromatography-mass spectrometry .

- Research: The compound is utilized in studies involving isotopic labeling to trace metabolic pathways or reaction mechanisms in biochemical research.

Interaction studies involving Aniline-d5 focus mainly on its role as a tracer in biological systems. By using this compound, researchers can investigate the metabolic fate of aniline and its derivatives in biological matrices. These studies help elucidate the pathways through which aniline is metabolized and its potential toxicological effects .

Aniline-d5 shares structural similarities with several other compounds. Below is a comparison with some related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Aniline | Parent compound; widely used in dye manufacturing. | |

| N-Methyl Aniline | Methyl group substitution increases lipophilicity. | |

| p-Toluidine | Para-substituted derivative known for its use in dyes. | |

| Anisidine | Contains a methoxy group; used in pharmaceuticals. | |

| Benzidine | A biphenyl derivative known for its carcinogenic properties. |

Aniline-d5’s uniqueness lies in its isotopic labeling, which allows for precise analytical measurements without altering the chemical behavior significantly compared to non-deuterated forms .

Iron-Catalyzed Heterogeneous Deuteration Strategies

Iron-based catalysts have revolutionized large-scale deuteration processes by combining cost-effectiveness with high selectivity. A nanostructured iron catalyst derived from cellulose and iron salts enables the deuteration of anilines using D$$_2$$O under hydrogen pressure. This method achieves >90% deuterium incorporation at ortho/para positions while avoiding dehalogenation—a common issue with precious-metal catalysts.

Mechanistic Insights:

The reaction proceeds via electrophilic aromatic substitution, where D$$^+$$ ions generated from D$$2$$O replace hydrogen atoms. The iron catalyst’s surface facilitates D$$2$$O dissociation, with hydrogen enhancing reduction kinetics by regenerating active iron sites. Kinetic isotope effect (KIE) studies confirm that D–OD bond cleavage is rate-limiting, ensuring precise control over deuteration efficiency.

Scalability:

Demonstrated at kilogram scales, this method reduces reliance on expensive deuterated reagents. For instance, aniline-d5 synthesis using Fe-Cellulose-1000 achieves 94.3% isotopic purity with a throughput of 1 kg/month in continuous flow systems.

Table 1: Performance of Iron-Catalyzed Deuteration

| Substrate | Catalyst | D$$_2$$O (equiv) | Temp (°C) | Time (h) | Deuteration (%) |

|---|---|---|---|---|---|

| Aniline | Fe-Cellulose | 1.2 | 200 | 3 | 91 |

| 4-Chloroaniline | Fe-Cellulose | 1.5 | 180 | 4 | 89 |

| 3,5-Dideuteroaniline | Fe-Cellulose | 1.0 | 150 | 2 | 95 |

Microwave-Assisted Continuous Flow Synthesis Systems

Microwave technology synergizes with continuous flow reactors to enhance reaction kinetics and energy efficiency. In one setup, bromobenzene-d5 undergoes amination with NH$$3$$/D$$2$$O under microwave irradiation (400 W, 80°C), yielding aniline-d5 in 61.1% isolated yield.

Advantages Over Batch Systems:

- Reduced Reaction Time: Flow systems achieve 91% deuteration in 3 minutes versus 27% in 10 minutes for batch reactors.

- Energy Efficiency: Microwave heating reduces power consumption by 30% compared to conventional furnaces.

- Automation: Integrated liquid-liquid separators and back-pressure valves enable uninterrupted production.

Case Study:

A two-stage continuous flow reactor (Figure 1) synthesizes aniline-d5 via:

- Copper(I)-Catalyzed Amination: Bromobenzene-d5 reacts with NH$$3$$ in DMSO/K$$2$$CO$$_3$$.

- Microwave-Assisted Purification: Column chromatography with ethyl acetate/heptane removes byproducts.

Table 2: Comparative Analysis of Batch vs. Flow Systems

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Throughput (g/h) | 5.5 | 55 |

| D$$_2$$O Consumption | High | Low |

| Energy Efficiency | 40% | 70% |

Palladium-Mediated Catalytic Reduction Pathways

Palladium catalysts enable selective deuteration via hydrogen-deuterium exchange. For example, nitrobenzene-d5 reduction over Pd/C (3 atm H$$_2$$) in MeOH produces aniline-d5 with 81% yield.

Optimization Strategies:

- Solvent Effects: Methanol enhances proton exchange, while DMF stabilizes Pd nanoparticles.

- Isotopic Purity: Sequential H-D exchanges with D$$_2$$O achieve 99.8% deuteration.

Challenges:

- Catalyst poisoning by NH$$_3$$ necessitates frequent regeneration.

- High Pd loading (5 mol%) increases costs.

Table 3: Palladium-Catalyzed Reduction Parameters

| Substrate | Catalyst | Pressure (atm) | Solvent | Yield (%) |

|---|---|---|---|---|

| Nitrobenzene-d5 | Pd/C | 3 | MeOH | 81 |

| Azobenzene-d10 | Pd/Al$$2$$O$$3$$ | 5 | EtOAc | 73 |

Mechanism of Rhodium(I)-Mediated Cascade Reactions

Rhodium(I) catalysts have emerged as powerful tools for C(sp²)-H bond activation in aniline derivatives. In a landmark study, a Rh(I)-catalyzed cascade reaction combining ortho-C(sp²)-H alkylation and intramolecular amidation was developed using N-arylphosphanamines and acrylates [4]. The phosphorus atom in the substrate acts as a traceless directing group, facilitating ortho-C(sp²)-H activation before N–P bond hydrolysis. Aniline-d5’s deuterium substitution at the benzene ring alters the reaction’s kinetic profile, as evidenced by a deuterium KIE of approximately 1.0–1.5 in similar systems [6]. This suggests that C–H bond cleavage is not the rate-limiting step, consistent with computational studies highlighting Rh–H intermediate formation [4].

Table 1: Comparative Reactivity of Aniline and Aniline-d5 in Rh(I)-Catalyzed Reactions

| Parameter | Aniline | Aniline-d5 |

|---|---|---|

| Reaction Rate (k, s⁻¹) | 0.42 | 0.39 |

| Enantiomeric Excess (%) | 92 | 90 |

| Yield (%) | 85 | 83 |

Asymmetric Vinylcarbenoid Insertion

A Rh(I)-diene complex catalyzes the enantioselective insertion of arylvinylcarbenoids into the C(sp²)-H bonds of aniline derivatives [5]. Aniline-d5’s deuterated ring minimizes competing protium-dependent side reactions, enabling precise control over regioselectivity. Density functional theory (DFT) calculations reveal that attractive interactions between the chiral ligand and substrate govern enantioselectivity, with deuterium substitution marginally reducing steric hindrance at the ortho position [5].

Hydrogen/Deuterium Exchange Equilibria in Metal Complexes

Dynamic H/D Exchange at the Amino Group

While Aniline-d5 is deuterated at the benzene ring, the amino group’s hydrogens undergo rapid exchange in protic media. This property is exploited to study H/D equilibria in metal-ligand complexes. For instance, in Rh(I)-catalyzed systems, deuterium at the amino group alters the stability of intermediates by modulating N–H···Rh interactions [3]. Experimental data show that H/D exchange at the amino group proceeds with an equilibrium constant (K) of 0.93 ± 0.05 in methanol, favoring deuterium retention [2].

Table 2: H/D Exchange Parameters in Metal Complexes

| Metal Center | Solvent | K (H/D) | Half-Life (min) |

|---|---|---|---|

| Rh(I) | Methanol | 0.93 | 12 |

| Pd(II) | Acetonitrile | 1.02 | 8 |

Isotopic Effects on Coordination Geometry

Deuterium’s lower zero-point energy compared to protium subtly influences metal-ligand bond lengths. X-ray diffraction studies of Rh(I)-aniline-d5 complexes reveal a 0.02 Å shortening of the Rh–N bond relative to protiated analogs [2]. This geometric perturbation enhances the electrophilicity of the metal center, accelerating oxidative addition steps in catalytic cycles [4].

Photocatalytic Triplet State Manipulation Pathways

Triplet-State Dynamics in Aniline-d5

Ultraviolet excitation of aniline derivatives populates singlet states, which decay via intersystem crossing (ISC) to triplets. Multiconfiguration pair-density functional theory (MC-PDFT) simulations demonstrate that deuteriation at the benzene ring increases the T₁(³ππ*) state’s lifetime by 20–30% compared to protiated aniline [7]. This arises from reduced vibrational overlap between T₁ and S₀ states, slowing nonradiative decay.

Table 3: Photophysical Properties of Aniline-d5’s Triplet States

| State | Lifetime (ns) | ISC Rate (s⁻¹) |

|---|---|---|

| T₁(³ππ*) | 168 | 5.95 × 10⁶ |

| T₂(³πσ*) | 45 | 2.22 × 10⁷ |

Photocatalytic C–H Bond Activation

In TiO₂-mediated photocatalysis, Aniline-d5’s deuterated ring suppresses competitive C–H cleavage pathways. Transient absorption spectroscopy reveals that deuteriation redirects excited-state population toward triplet-mediated N–H bond dissociation, yielding N-centered radicals with 80% selectivity [7]. This contrasts with protiated aniline, where C–H scission dominates (65% yield) [7].

Aniline-d5 exhibits distinct physical and chemical characteristics that differentiate it from its non-deuterated counterpart. The compound maintains a density of 1.076 g/mL at 25°C, a melting point of -6°C, and a boiling point of 184°C. The deuteration pattern specifically targeting the aromatic ring positions while preserving the amino group functionality enables selective magnetic resonance studies without compromising the fundamental chemical reactivity of the parent compound.

The incorporation of deuterium isotopes at positions 2, 3, 4, 5, and 6 of the benzene ring creates a unique magnetic environment that significantly influences nuclear magnetic resonance properties. Studies have demonstrated that regioselective deuteration of anilines can be achieved through various synthetic methodologies, with the ring positions being particularly accessible through acid-catalyzed exchange reactions. The amino group remains available for further chemical modifications, including nitrogen-15 labeling for enhanced hyperpolarization applications.

Hyperpolarization Applications in Magnetic Resonance

Parahydrogen-Induced Polarization (PHIP) Techniques

Parahydrogen-induced polarization represents one of the most efficient methods for generating hyperpolarized nuclear spins in aniline-d5 derivatives. The technique exploits the nuclear spin order of parahydrogen, which exists as a singlet state with antiparallel proton spins, to create dramatic signal enhancements in target molecules. Research has demonstrated that PHIP can achieve polarization levels exceeding 13% in suitable substrate molecules, corresponding to enhancement factors of several thousand compared to thermal equilibrium.

The application of PHIP to aniline derivatives involves the design of suitable precursor molecules that can undergo pairwise hydrogen addition from parahydrogen. Signal Amplification by Reversible Exchange (SABRE) techniques have shown particular promise for aniline-based systems. In SABRE experiments, aniline derivatives can bind reversibly to iridium catalyst complexes along with parahydrogen, enabling polarization transfer without permanent chemical modification of the substrate.

Studies investigating nitrogen-15 labeled aniline derivatives have revealed that deuteration significantly impacts polarization transfer efficiency. The presence of deuterium reduces relaxation losses during the polarization transfer process, with deuterated aniline compounds showing enhancement factors of 850-2900 compared to 200-520 for non-deuterated systems. The SABRE-SHEATH variant, which operates at microtesla magnetic fields, has proven particularly effective for nitrogen-15 hyperpolarization in aniline derivatives, achieving polarization lifetimes extending several minutes.

Longitudinal Relaxation Time (T₁) Optimization Strategies

The optimization of longitudinal relaxation times represents a critical factor in maximizing the utility of hyperpolarized aniline-d5 for magnetic resonance imaging applications. Deuteration profoundly affects T₁ relaxation times through the modification of dipole-dipole interactions and the reduction of nuclear spin density. Research has demonstrated that strategic deuteration can increase T₁ values by factors of 2-8 depending on the molecular structure and deuteration pattern.

For aniline-d5, the replacement of hydrogen with deuterium on the aromatic ring positions leads to significant prolongation of longitudinal relaxation times. The physical basis for this enhancement lies in the reduced gyromagnetic ratio of deuterium compared to protons, which decreases the efficiency of dipolar relaxation mechanisms. Studies on deuterated aromatic compounds have shown that full ring deuteration can increase carbon-13 T₁ values by 25-29% for nearby carbon centers.

The optimization of T₁ relaxation times involves careful consideration of the molecular tumbling correlation time and the distribution of magnetic nuclei within the molecular framework. Computational approaches have been developed to predict T₁ relaxation behavior in deuterated compounds, taking into account chemical shift anisotropy, dipole-dipole interactions, and molecular dynamics. These models indicate that aniline-d5 derivatives can achieve T₁ values in the range of 3-8 seconds at clinical magnetic field strengths, providing extended observation windows for hyperpolarized imaging studies.

Magnetic field cycling approaches have emerged as powerful tools for optimizing polarization transfer and T₁ enhancement in aniline-d5 systems. By carefully controlling the magnetic field evolution during hyperpolarization experiments, researchers can maximize both the initial polarization level and the subsequent relaxation characteristics. Optimized field cycling protocols have demonstrated improvements in carbon-13 polarization from 6.8% to 8.7% in model systems relevant to aniline derivatives.

Molecular Design for Enhanced MRI Contrast Agents

The design of aniline-d5-based contrast agents requires careful optimization of multiple molecular parameters to achieve superior magnetic resonance imaging performance. Modern contrast agent design strategies focus on increasing relaxivity through macromolecular architecture, targeted delivery mechanisms, and enhanced molecular tumbling characteristics. Aniline-d5 derivatives offer unique advantages in this context due to their favorable combination of hyperpolarization potential and prolonged relaxation times.

Research into nitrogen-15 labeled aniline derivatives has revealed exceptional potential for developing long-lived hyperpolarized contrast agents. The combination of ring deuteration with nitrogen-15 enrichment creates molecules capable of storing hyperpolarization for extended periods, with T₁ values approaching 8 minutes for optimized pyridinium derivatives. These extended relaxation times enable imaging protocols that would be impossible with conventional gadolinium-based contrast agents.

The molecular design principles for aniline-d5 contrast agents emphasize the importance of balancing hyperpolarization efficiency with biological compatibility. Strategies include the incorporation of targeting moieties that can direct the contrast agent to specific tissues or cellular compartments. The amino group of aniline-d5 provides a convenient attachment point for bioconjugation reactions, enabling the synthesis of targeted imaging probes without compromising the hyperpolarization characteristics of the core structure.

Protein-based contrast agent platforms have shown particular promise when combined with aniline-d5 derivatives. By incorporating deuterated aromatic residues into engineered protein scaffolds, researchers can achieve relaxivity values exceeding 117 mM⁻¹s⁻¹, which represents more than a 25-fold improvement over conventional small molecule contrast agents. These high relaxivity values enable imaging at much lower concentrations, reducing potential toxicity concerns while maintaining excellent image quality.

Research Findings and Data Analysis

| PHIP Technique | Magnetic Field Range | Enhancement Factor | Target Nuclei | Aniline-d5 Applications |

|---|---|---|---|---|

| Traditional PHIP | 1.5-9.4 T | 500-2000× | ¹H, ¹³C | Direct hyperpolarization |

| SABRE | 0.1-10 mT | 50-400× | ¹H, ¹³C | Continuous process |

| SABRE-SHEATH | 0.1-10 μT | 200-3000× | ¹⁵N, ¹³C | Extended T₁ times |

| PHIP-X | 1.5-9.4 T | 50-880× | ¹H, ¹³C | Broad substrate scope |

| Deuteration Pattern | T₁ Enhancement | Baseline T₁ (s) | Deuterated T₁ (s) | Application |

|---|---|---|---|---|

| Aniline-d5 | 2.5× | 1.5 | 3.8 | MRI contrast enhancement |

| Ring-d5 aromatics | 2-3× | 2.1 | 5.2 | Hyperpolarized imaging |

| Amino acid-d4 | 4.2× | 2.1 | 8.8 | Metabolic studies |

| Pyridinium-d5 | 2.8× | 2.8 | 7.8 | SABRE applications |

Recent experimental investigations have quantified the performance characteristics of aniline-d5 in various hyperpolarization protocols. SABRE experiments using iridium catalysts have achieved ¹⁵N polarization levels of approximately 8% in nitrogen-15 labeled aniline derivatives, with enhancement factors exceeding 3000-fold compared to thermal equilibrium. The deuterated variants consistently demonstrate superior performance compared to their non-deuterated counterparts, with typical improvements of 2-4 fold in both polarization levels and relaxation times.

The optimization of magnetic field cycling protocols has revealed significant opportunities for improving polarization transfer efficiency in aniline-d5 systems. Computational modeling and experimental validation have demonstrated that carefully designed field sweep profiles can increase final polarization levels by 20-30% compared to linear field variations. These improvements are particularly significant for clinical applications where maximizing signal-to-noise ratio is critical for diagnostic accuracy.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H301+H311+H331 (97.44%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H341 (97.44%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard